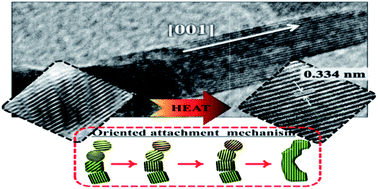A simple self-assembly route to single crystalline SnO2 nanorod growth by oriented attachment for dye sensitized solar cells
Nanoscale Pub Date: 2013-01-08 DOI: 10.1039/C2NR33114D
Abstract
One-dimensional (1-D) SnO2 nanorods (NRs) with a rutile structure are grown on various substrates regardless of the lattice-mismatch by using a new nutrient solution based on tin oxalate, which generated supersaturated Sn2+ sources. These affluent sources are appropriate for producing a large number of SnO2 nanoparticles, sufficient for stacking on a substrate surface by gravity, which then acts as a seed layer for subsequent nanorod growth. Single crystalline nanorods are grown along the [001] direction by the oriented attachment phenomenon in which the attached nanoparticles were rearranged to reduce the overall surface energy through sharing thermodynamically unstable crystal (001) planes. Furthermore, the grown SnO2 NRs are covered with a TiO2 particulate film and utilized as a photoanode in DSSCs. The power conversion efficiency is 8.61%, enhanced by 14.2% compared to the photoanode with only a TiO2 particulate film.


Recommended Literature
- [1] A mixed-function-grafted magnetic mesoporous hollow silica microsphere immobilized lipase strategy for ultrafast transesterification in a solvent-free system†
- [2] Electrospray mass spectrometry of highly moisture-sensitive metal alkoxides
- [3] A scalable synthesis of highly stable and water dispersible Ag44(SR)30 nanoclusters†
- [4] Electrospun nanofibers for manipulating soft tissue regeneration
- [5] Topological ferrimagnetism and superparamagnetic-like behaviour in a disordered homometallic coordination network†‡
- [6] Highly stereoselective reduction of prochiral ketones by a bacterial reductase coupled with cofactor regeneration†
- [7] Using ethane and butane as probes to the molecular structure of 1-alkyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide ionic liquids
- [8] Green sensors for voltammetric determination of lindane in water samples using bare and nylon 6,6 modified pencil electrodes
- [9] Effects of area, aspect ratio and orientation of rectangular nanohole on the tensile strength of defective graphene – a molecular dynamics study
- [10] Mild electrophilic trifluoromethylation of secondary and primary aryl- and alkylphosphines using hypervalent iodine(iii)–CF3 reagents†










